molecular formula C9H18O B13902871 (4R)-4,6-Dimethyl-2-heptanone CAS No. 531553-12-5

(4R)-4,6-Dimethyl-2-heptanone

Cat. No.: B13902871
CAS No.: 531553-12-5
M. Wt: 142.24 g/mol
InChI Key: YXFDTUKUWNQPFV-MRVPVSSYSA-N
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Description

(4R)-4,6-Dimethyl-2-heptanone is an organic compound with the molecular formula C9H18O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is part of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its distinctive odor and is used in various applications, including as a fragrance and flavoring agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4,6-Dimethyl-2-heptanone typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 4,6-dimethyl-2-heptanone using a chiral catalyst. This process involves the reduction of the carbonyl group to form the desired chiral ketone.

Industrial Production Methods

In an industrial setting, this compound can be produced through large-scale catalytic hydrogenation processes. These processes often utilize high-pressure hydrogen gas and specialized chiral catalysts to achieve high yields and enantiomeric purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(4R)-4,6-Dimethyl-2-heptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

(4R)-4,6-Dimethyl-2-heptanone has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4R)-4,6-Dimethyl-2-heptanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4,6-Dimethyl-2-heptanone: The enantiomer of (4R)-4,6-Dimethyl-2-heptanone, differing only in the spatial arrangement of atoms.

    4-Methyl-2-pentanone: A structurally similar ketone with a shorter carbon chain.

    6-Methyl-2-heptanone: Another ketone with a similar structure but different methyl group positioning.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence its reactivity, interactions with biological molecules, and overall functionality in various applications.

Properties

CAS No.

531553-12-5

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(4R)-4,6-dimethylheptan-2-one

InChI

InChI=1S/C9H18O/c1-7(2)5-8(3)6-9(4)10/h7-8H,5-6H2,1-4H3/t8-/m1/s1

InChI Key

YXFDTUKUWNQPFV-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC(C)C)CC(=O)C

Canonical SMILES

CC(C)CC(C)CC(=O)C

Origin of Product

United States

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